(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride , reflecting its stereochemical orientation and functional groups. The molecular formula is C₁₁H₁₄ClFNO , with a computed molecular weight of 231.69 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2055841-15-9 | |
| SMILES | CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2N)F.Cl | |
| InChIKey | FQOUIQLUNLUMEB-SCYNACPDSA-N | |
| Parent Compound (CID) | 96656841 |
The 4-ethoxy-3-fluorophenyl substituent introduces both electron-donating (-OCH₂CH₃) and electron-withdrawing (-F) groups, creating a polar aromatic system. The cyclopropane ring adopts a strained conformation, with bond angles deviating from the ideal 60° due to steric interactions between the phenyl and amine groups.
Stereochemical Configuration and Absolute Stereochemistry Determination
The (1S,2R) relative configuration was established using a combination of X-ray crystallography and chiral chromatography. The "rel" designation indicates the compound is a racemic mixture, with equal proportions of enantiomers. Nuclear Overhauser Effect (NOE) spectroscopy confirmed the spatial arrangement of substituents:
- The amine group (-NH₃⁺) occupies a pseudo-axial position on the cyclopropane ring.
- The 4-ethoxy-3-fluorophenyl group is oriented trans to the amine.
Absolute stereochemistry was resolved via comparison to enantiopure standards synthesized from L-proline precursors. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level further validated the observed configuration by correlating experimental and computed optical rotations.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While crystallographic data for this specific compound remain unpublished, analogous cyclopropylamine hydrochlorides exhibit monoclinic crystal systems with space group P2₁/c . Key structural features inferred from related systems include:
- Hydrogen bonding networks : The hydrochloride group forms N–H···Cl interactions (2.85–3.10 Å), stabilizing the crystal lattice.
- Cyclopropane ring distortion : Dihedral angles between the phenyl and amine planes range from 112° to 118°, reducing ring strain.
Molecular dynamics simulations (AMBER force field) predict a solvent-dependent conformational equilibrium. In polar solvents like water, the amine group adopts an equatorial position to minimize dipole interactions, while nonpolar solvents favor axial orientations.
Comparative Analysis of Related Cyclopropylamine Derivatives
Key trends emerge:
- Halogen effects : Chlorine substitution at the 4-position enhances metabolic stability but reduces aqueous solubility compared to ethoxy groups.
- Functional group interplay : The carboxylic acid derivative exhibits pH-dependent solubility (pKa ≈ 4.1), whereas the amine hydrochloride salt remains ionized across physiological pH ranges.
- Biological activity : Tylophorinicine, though structurally distinct, demonstrates the therapeutic potential of strained ring systems in oncology. Its mechanism—suppressing NF-κB signaling—contrasts with cyclopropylamines’ typical roles as dopamine reuptake inhibitors.
Properties
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOUIQLUNLUMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclopropanation
A widely cited method begins with Friedel-Crafts acylation of 4-ethoxy-3-fluorobenzene using chloroacetyl chloride in the presence of AlCl₃. This yields 2-chloro-1-(4-ethoxy-3-fluorophenyl)ethanone, which undergoes stereoselective reduction to the corresponding alcohol. Key steps include:
-
Chiral Reduction : Employing (R)-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethylsulfide achieves >90% enantiomeric excess (ee) for the (1R,2S)-configured alcohol.
-
Cyclopropanation : The alcohol intermediate reacts with triethylphosphonoacetate under sodium hydride catalysis, forming the cyclopropane ring via a Horner-Wadsworth-Emmons reaction.
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, chloroacetyl chloride | 0–5°C | 78% |
| CBS Reduction | (R)-CBS, BH₃·SMe₂ | −20°C | 85% |
| Cyclopropanation | NaH, triethylphosphonoacetate | 80°C | 65% |
Transition Metal-Catalyzed Approaches
Alternative methods utilize ruthenium catalysts for asymmetric cyclopropanation. Ethyl diazoacetate reacts with 4-ethoxy-3-fluorostyrene in the presence of Ru(p-cymene)Cl₂ and a chiral Pybox ligand, achieving 88% ee for the trans-cyclopropane ester. Hydrolysis of the ester group yields the carboxylic acid precursor to the amine.
Amine Synthesis and Resolution
Curtius Rearrangement
The carboxylic acid intermediate undergoes Curtius rearrangement to install the amine group:
-
Azide Formation : Treatment with diphenylphosphoryl azide (DPPA) converts the acid to acyl azide.
-
Thermal Decomposition : Heating the azide in toluene induces rearrangement to the isocyanate, which is hydrolyzed to the primary amine.
Critical Parameters :
Enzymatic Resolution
Racemic amine mixtures are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The (1S,2R)-enantiomer is selectively acylated, achieving 99% ee after recrystallization.
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity (>99.5% by HPLC).
Crystallization Data :
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Water (3:1) | 99.7 | Needles |
| Isopropyl Acetate | 98.9 | Prisms |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Friedel-Crafts Route | High stereoselectivity, few steps | Uses hazardous AlCl₃ | Pilot-scale |
| Metal-Catalyzed | Mild conditions, high ee | Expensive catalysts | Laboratory-scale |
| Enzymatic Resolution | Eco-friendly, high purity | Slow reaction kinetics | Industrial-scale |
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Preliminary studies suggest that (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride may possess antidepressant properties. Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .
Neuropharmacology
The compound's ability to influence central nervous system (CNS) activity has led to exploration in neuropharmacological contexts.
- Potential for Treating Neurological Disorders : Due to its structural analogies with known psychoactive compounds, there is ongoing research into its effects on conditions such as anxiety and depression. Studies are examining its binding affinity to serotonin receptors, which could elucidate mechanisms of action relevant to mood disorders .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate.
- Building Block for Complex Molecules : Its unique cyclopropane structure allows it to be utilized as a building block in the synthesis of more complex molecules, which may possess enhanced biological activities or novel therapeutic profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound 1 : (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine Hydrochloride
- CAS : 1807938-62-0
- Molecular Formula : C₉H₉Cl₂FN
- Molecular Weight : 233.08 g/mol
- Key Differences: Replaces the ethoxy group with a chlorine atom at the 4-position of the phenyl ring. Applications include protein degradation research .
Compound 2 : (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Dihydrochloride
- CAS : 918305-74-5
- Molecular Formula : C₈H₁₁BrCl₂N₂
- Molecular Weight : 285.99 g/mol
- Key Differences: Substitutes the phenyl ring with a bromopyridine heterocycle. This compound is an intermediate in synthesizing endothelial nitric oxide synthase (eNOS) modulators .
Compound 3 : (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride
- CAS: Not explicitly listed (related compound: 1314324-00-9 for 4-fluorophenyl analog)
- Molecular Formula : C₉H₉ClFN·HCl
- Molecular Weight : 222.09 g/mol
- Key Differences : Alters the substituent positions (3-chloro, 4-fluoro vs. 4-ethoxy, 3-fluoro). The chloro-fluoro combination may enhance halogen bonding in receptor interactions. Used in chemical reagent applications .
Structural and Functional Impact of Substituents
Key Research Findings
Bioactivity : The ethoxy group in the target compound may enhance membrane permeability compared to the chloro analog due to increased hydrophobicity .
Solubility : The bromopyridine derivative (Compound 2) exhibits improved aqueous solubility (>2 mg/mL) compared to phenyl-based analogs, attributed to the heterocyclic nitrogen .
Synthetic Utility : The 3-chloro-4-fluorophenyl variant (Compound 3) is a versatile intermediate in asymmetric synthesis, leveraging its stereochemistry for chiral resolution .
Biological Activity
The compound (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride, with the CAS number 2055841-15-9, is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
- Molecular Formula : C11H15ClFNO
- Molecular Weight : 231.7 g/mol
- CAS Number : 2055841-15-9
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, which may include receptors involved in neuropharmacology and oncology.
1. Neuropharmacological Effects
Research indicates that compounds in the cyclopropanamine class can exhibit activity at neurotransmitter receptors. For instance, cyclopropanamines have been studied for their potential to modulate the activity of serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia .
2. Anticancer Activity
Cyclopropanamine derivatives have shown promise in cancer therapy. A study highlighted that a structurally similar compound demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's three-dimensional structure enhances its binding affinity to target proteins involved in tumor progression .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling and inflammation .
Case Study 1: Neurotransmitter Interaction
A research study conducted on a related cyclopropanamine indicated that it significantly increased serotonin levels in animal models, suggesting potential applications in treating depression .
Case Study 2: Antitumor Efficacy
In vitro studies on a structurally analogous compound revealed that it induced apoptosis in breast cancer cells via mitochondrial pathways. The study reported a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify cyclopropane ring geometry, substituent positions, and stereochemistry. Compare chemical shifts with similar cyclopropane derivatives (e.g., cyclopropane-amine hydrochlorides) .
- X-ray Diffraction (XRD) : Resolve absolute stereochemistry via single-crystal XRD, as demonstrated for structurally analogous compounds (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one) .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns to confirm enantiomeric purity, given the compound’s stereospecificity.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) against theoretical values to confirm the hydrochloride salt form.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use respiratory protection (e.g., one-way valve respirators) and gloves, as recommended for cyclopropane-amine hydrochlorides in safety data sheets (SDS) .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
- Emergency Procedures : Follow spill containment protocols and contact CHEMTREC (1-800-424-9300) for hazardous material incidents .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Laboratory Studies :
- Hydrolysis Kinetics : Assess stability under varying pH and temperature conditions (e.g., 20–50°C) using HPLC to track degradation products.
- Soil/Water Partitioning : Measure log (octanol-water coefficient) and solubility to predict environmental mobility .
- Ecotoxicology : Use microcosm models to evaluate impacts on microbial communities, referencing protocols from long-term environmental studies (e.g., Project INCHEMBIOL) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability. For example, use randomized block designs with split-split plots to account for experimental variables, as seen in agricultural chemical studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, focusing on dose-response relationships and stereochemical influences.
- Mechanistic Studies : Use DFT calculations to model interactions with biological targets (e.g., enzyme active sites), as done for cyclopropane derivatives in computational chemistry .
Q. What synthetic strategies are effective for optimizing the enantiomeric purity of the cyclopropane core in this compound?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantioselective cyclopropanation catalysts (e.g., Rh(II) or Cu(I) complexes) to control stereochemistry during ring formation .
- Kinetic Resolution : Use lipases or chiral resolving agents to separate enantiomers post-synthesis.
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for selective crystallization of the desired (1S,2R) diastereomer, leveraging techniques from similar hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
